molecular formula C12H14O2 B6256300 2-Methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 858022-90-9

2-Methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B6256300
CAS RN: 858022-90-9
M. Wt: 190.24 g/mol
InChI Key: ZAQJJJRRGZHXTC-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (THNPCA) is a carboxylic acid derived from the cyclic hydrocarbon 2-methyl-5,6,7,8-tetrahydronaphthalene (THN). It is a small molecule that has been studied extensively in recent years due to its potential applications in various areas of scientific research. THNPCA has been used in a wide range of research areas, including organic synthesis, drug design, and biochemistry. The aim of

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has been used in a wide range of scientific research applications, including organic synthesis, drug design, and biochemistry. In organic synthesis, this compound has been used as a starting material for the synthesis of various organic compounds, such as carboxylic acid derivatives, amines, and heterocyclic compounds. In drug design, this compound has been used to study the structure-activity relationships of drugs and to design new drugs with improved efficacy and safety. In biochemistry, this compound has been used to study the biochemical and physiological effects of drugs and to develop new drugs with improved efficacy and safety.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is not fully understood, but it is believed to be related to its ability to interact with various enzymes and receptors in the body. This compound has been shown to interact with a number of enzymes, such as cytochrome P450 enzymes, and receptors, such as G-protein coupled receptors. These interactions are believed to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective, cardioprotective, and hepatoprotective effects. In addition, this compound has been shown to have anti-diabetic, anti-obesity, and anti-aging effects.

Advantages and Limitations for Lab Experiments

2-Methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable, which makes it suitable for long-term storage. Furthermore, it is relatively non-toxic, which makes it safe to handle in the laboratory. However, this compound also has some limitations. It is not soluble in water, which makes it difficult to use in aqueous solutions. In addition, it is not very selective, which can make it difficult to study the effects of specific compounds.

Future Directions

The future of 2-Methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is promising due to its potential applications in various areas of scientific research. It could be used in the development of new drugs, as well as in the study of the biochemical and physiological effects of drugs. In addition, it could be used to study the structure-activity relationships of drugs and to design new drugs with improved efficacy and safety. Finally, this compound could be used to develop new organic synthesis methods and to study the biochemical and physiological effects of various compounds.

Synthesis Methods

2-Methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can be synthesized from THN by a two-step reaction. The first step involves the oxidation of THN to THN-diol with aqueous hydrogen peroxide in the presence of a base, such as potassium hydroxide. The second step involves the conversion of the THN-diol to this compound by treatment with a strong acid, such as sulfuric acid. This synthesis method is simple and efficient, and it has been widely used in the synthesis of this compound in the laboratory.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1,2,3,4-tetrahydronaphthalene", "potassium permanganate", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "magnesium", "ethyl bromoacetate", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "chloroacetic acid", "sodium hydroxide" ], "Reaction": [ "2-methyl-1,2,3,4-tetrahydronaphthalene is oxidized with potassium permanganate in the presence of sodium hydroxide and sulfuric acid to form 2-methyl-5,6,7,8-tetrahydronaphthalene-1,4-diol.", "The diol is then treated with magnesium in dry ether to form the corresponding Grignard reagent.", "The Grignard reagent is reacted with ethyl bromoacetate to form the ester derivative.", "The ester is hydrolyzed with hydrochloric acid to form the carboxylic acid.", "The carboxylic acid is reduced with sodium borohydride in the presence of acetic acid to form the corresponding alcohol.", "The alcohol is oxidized with hydrogen peroxide in the presence of sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then reacted with chloroacetic acid in the presence of sodium hydroxide to form the final product, 2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid." ] }

CAS RN

858022-90-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

ZAQJJJRRGZHXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCCC2)C=C1)C(=O)O

Purity

95

Origin of Product

United States

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